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Introduction

FliP is an essential integral membrane protein and a core component of the bacterial flagellar
Type Il Secretion System (T3SS). The T3SS is a sophisticated nanomachine that facilitates the
export of flagellar building blocks from the cytoplasm to the growing distal end of the flagellum.
FliP, in complex with other proteins like FliQ, FliR, FIhA, and FIhB, forms the export gate that
mediates the translocation of flagellar proteins across the inner bacterial membrane.
Understanding the precise subcellular localization and dynamics of FliP is crucial for elucidating
the mechanism of flagellar assembly and for identifying potential targets for novel antimicrobial
agents that disrupt bacterial motility. This application note describes detailed protocols for
visualizing FIliP localization in bacteria using fluorescence microscopy, including methods for
generating fluorescently tagged FIliP and for immunofluorescence staining.

Principles

Two primary fluorescence microscopy techniques can be employed to visualize FliP
localization:

o Fluorescent Protein Fusions: This method involves genetically fusing a fluorescent protein
(e.g., Green Fluorescent Protein (GFP) or its variants like mCherry) to the FliP protein. The
resulting fusion protein is expressed in the bacterium of interest, allowing for direct
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visualization of FliP's location in living or fixed cells. This approach is particularly useful for
dynamic studies in live bacteria.

o Immunofluorescence (IF): This technique utilizes specific antibodies that recognize and bind
to the FIiP protein. A primary antibody targets FliP, and a secondary antibody, conjugated to
a fluorophore, binds to the primary antibody, generating a fluorescent signal at the location of
FliP. Immunofluorescence is typically performed on fixed and permeabilized cells and is a
powerful tool for validating the localization observed with fluorescent protein fusions and for
detecting the native, untagged protein.

Data Presentation

Quantitative analysis of FliP localization can provide valuable insights into the assembly and
function of the flagellar export apparatus. By analyzing a statistically significant number of cells,
the localization pattern of FliP can be categorized and quantified. The following table
summarizes hypothetical quantitative data that could be obtained from fluorescence
microscopy experiments.

Experimental Localization Percentage of Cells Number of Foci per
Condition Pattern (Mean * SD) Cell (Mean + SD)
Wild-Type )

Polar Foci 85 + 5% 1.2+04

(Exponential Phase)

Wild-Type (Stationary

Diffuse/Mislocalized 30 + 8% 0.5+0.3
Phase)
AflhA Mutant Diffuse/Mislocalized 75 + 10% 0.3+0.2
Overexpression of Aggregates/Multiple
_ P gg' g P 60 + 12% 35+1.1
FliP Foci

Experimental Protocols
Protocol 1: Visualization of FliP Localization using a
FliP-mCherry Fusion Protein
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This protocol describes the creation and visualization of a C-terminal FliP-mCherry fusion
protein in Salmonella enterica.

. Construction of the FliP-mCherry Expression Plasmid:

Amplify the fliP gene from Salmonella genomic DNA using PCR with primers that introduce
appropriate restriction sites (e.g., Ndel and Kpnl) and remove the stop codon.

Amplify the mCherry gene from a suitable template plasmid with primers containing
corresponding restriction sites (e.g., Kpnl and Xhol).

Digest the PCR products and a suitable expression vector (e.g., pPBAD33) with the
corresponding restriction enzymes.

Ligate the fliP and mCherry fragments into the expression vector to create a C-terminal
fusion under the control of an inducible promoter (e.g., the arabinose-inducible araBAD
promoter).

Transform the resulting plasmid into E. coli for plasmid amplification and sequence
verification.

Transform the verified plasmid into the desired Salmonella strain (and a AfliP mutant for
complementation analysis).

. Bacterial Growth and Induction of FliP-mCherry Expression:

Inoculate a single colony of Salmonella carrying the FliP-mCherry plasmid into 5 mL of Luria-
Bertani (LB) broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotic and grow to
an OD600 of 0.4-0.6.

Induce the expression of the FliP-mCherry fusion protein by adding L-arabinose to a final
concentration of 0.2% (this may need optimization).

Continue to grow the culture for 2-3 hours to allow for protein expression and localization.

. Sample Preparation for Microscopy:
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e Harvest 1 mL of the induced culture by centrifugation at 5,000 x g for 3 minutes.
e Wash the cell pellet twice with 1 mL of phosphate-buffered saline (PBS, pH 7.4).
e Resuspend the final pellet in 100 pL of PBS.

e Forimaging, place 2 uL of the cell suspension on a clean glass slide and cover with a 1.5%
agarose pad made with PBS.

4. Fluorescence Microscopy and Image Acquisition:

e Use a fluorescence microscope equipped with a high-resolution objective (e.g., 100x oll
immersion) and appropriate filter sets for mCherry (e.g., excitation ~587 nm, emission ~610
nm).

o Acquire both phase-contrast and fluorescence images.

o Use an appropriate exposure time to obtain a good signal-to-noise ratio while minimizing
photobleaching.

5. Image Analysis:
e Analyze the acquired images using software such as ImageJ or FIJI.

o Quantify the localization pattern by categorizing cells as having polar foci, diffuse
fluorescence, or aggregates.

» For cells with foci, quantify the number of foci per cell.

Protocol 2: Immunofluorescence Staining of FliP

This protocol describes the detection of native FliP in E. coli using immunofluorescence.
1. Bacterial Growth and Fixation:
e Grow E. coli in LB broth to mid-log phase (OD600 of 0.5-0.6).

e Harvest 1 mL of the culture by centrifugation at 8,000 x g for 1 minute.
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Wash the cells three times with 1 mL of PBS.

Fix the cells by resuspending the pellet in 1 mL of 4% paraformaldehyde in PBS and
incubating for 20 minutes at room temperature.

Wash the fixed cells three times with PBS to remove the fixative.

. Permeabilization and Blocking:

Resuspend the fixed cells in 100 pL of permeabilization buffer (0.1% Triton X-100 in PBS)
and incubate for 10 minutes at room temperature.

Wash the cells once with PBS.

Block non-specific antibody binding by resuspending the cells in 200 pL of blocking buffer
(2% Bovine Serum Albumin in PBS) and incubating for 30 minutes at room temperature.

. Antibody Incubation:

Centrifuge the blocked cells and resuspend the pellet in 100 pL of blocking buffer containing
the primary antibody against FliP (e.g., rabbit anti-FIliP) at an optimized dilution.

Incubate for 1 hour at room temperature with gentle agitation.

Wash the cells three times with 500 pL of PBS.

Resuspend the pellet in 100 pL of blocking buffer containing the fluorophore-conjugated
secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) at an optimized dilution.

Incubate for 1 hour at room temperature in the dark.

Wash the cells three times with 500 pL of PBS.

. Sample Mounting and Imaging:

Resuspend the final cell pellet in 20 uL of PBS.

Spot 2 L of the cell suspension onto a poly-L-lysine coated glass slide and allow it to air dry.
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» Add a drop of mounting medium with an anti-fading agent (e.g., ProLong Gold) and cover
with a coverslip.

» Seal the coverslip with nail polish.

e Image the slide using a fluorescence microscope with the appropriate filter set for the chosen
fluorophore (e.g., Alexa Fluor 488: excitation ~495 nm, emission ~519 nm).

Mandatory Visualizations
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Caption: Workflow for visualizing FliP-mCherry localization.
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Caption: Core components of the flagellar T3SS export gate.

» To cite this document: BenchChem. [Visualizing the Gatekeeper: Application of Fluorescence
Microscopy for FliP Localization]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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